molecular formula C20H21F2N3O5 B2711907 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894022-66-3

1-(4-(Difluoromethoxy)phenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2711907
CAS RN: 894022-66-3
M. Wt: 421.401
InChI Key: PBMOZPZLBZRNOB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a urea group, a pyrrolidinone group, and methoxy groups attached to phenyl rings. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the urea group can participate in condensation reactions, and the methoxy groups can be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like urea and methoxy could make the compound more soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, like chlorfluazuron, a benzoylphenylurea insecticide, explores their crystal structures, which can inform on molecular interactions, stability, and potential for modification (Seonghwa Cho et al., 2015). Understanding the crystal structure is crucial in drug design and material science, offering insights into the physical characteristics and potential applications of such compounds.

Electron Transfer Studies

Investigations into the electron transfer properties of urea derivatives reveal their potential in creating dimeric structures maintained in nonpolar solvents, suggesting applications in molecular electronics and as components in complex chemical systems (M. Pichlmaier et al., 2009). These properties are essential for designing new materials with specific electronic or optical characteristics.

Anticancer Research

Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including their synthesis and evaluation for antiproliferative activity, demonstrate significant effects against various cancer cell lines (Jian Feng et al., 2020). This research suggests the potential of urea derivatives in medicinal chemistry, particularly in developing new anticancer agents.

Corrosion Inhibition

Research into the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions indicates their potential use in protecting metals from corrosion (B. Mistry et al., 2011). This application is relevant in industries where metal preservation is critical, such as in construction and manufacturing.

Binding Studies

Studies on the binding of polyatomic anions with protonated ureido-pyridyl ligands reveal insights into molecular interactions and the potential for developing sensors or other analytical tools (S. Marivel et al., 2011). Such research highlights the versatility of urea derivatives in forming complex structures with potential applications in chemical sensing and molecular recognition.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with similar structures can be harmful if swallowed or if they come into contact with the skin or eyes .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O5/c1-28-16-8-5-14(10-17(16)29-2)25-11-13(9-18(25)26)24-20(27)23-12-3-6-15(7-4-12)30-19(21)22/h3-8,10,13,19H,9,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMOZPZLBZRNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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